Benzenesulfonamide, N-(2-(sulfooxy)ethyl)-, monosodium salt
Overview
Description
Benzenesulfonamide, N-(2-(sulfooxy)ethyl)-, monosodium salt is a chemical compound with the molecular formula C₈H₁₁NNaO₆S₂. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 2-(sulfooxy)ethyl group and a sodium ion. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-(2-(sulfooxy)ethyl)-, monosodium salt typically involves the reaction of benzenesulfonamide with ethylene oxide followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions include:
Reaction with Ethylene Oxide: Benzenesulfonamide reacts with ethylene oxide under controlled temperature and pressure to form N-(2-hydroxyethyl)benzenesulfonamide.
Sulfonation: The N-(2-hydroxyethyl)benzenesulfonamide is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfooxy group, forming N-(2-(sulfooxy)ethyl)benzenesulfonamide.
Neutralization: The final step involves neutralizing the sulfonic acid derivative with sodium hydroxide to obtain the monosodium salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(2-(sulfooxy)ethyl)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives depending on the substituent introduced.
Scientific Research Applications
Benzenesulfonamide, N-(2-(sulfooxy)ethyl)-, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-(2-(sulfooxy)ethyl)-, monosodium salt involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its reaction. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound, which lacks the 2-(sulfooxy)ethyl group.
N-(2-Hydroxyethyl)benzenesulfonamide: An intermediate in the synthesis of the target compound.
Sulfonamides: A broader class of compounds with similar sulfonamide functional groups.
Uniqueness
Benzenesulfonamide, N-(2-(sulfooxy)ethyl)-, monosodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfooxy group enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
sodium;2-(benzenesulfonamido)ethyl sulfate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO6S2.Na/c10-16(11,8-4-2-1-3-5-8)9-6-7-15-17(12,13)14;/h1-5,9H,6-7H2,(H,12,13,14);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIOGJORBVISNE-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCOS(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NNaO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4071558 | |
Record name | Benzenesulfonamide, N-[2-(sulfooxy)ethyl]-, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4071558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68460-04-8 | |
Record name | Benzenesulfonamide, N-(2-(sulfooxy)ethyl)-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068460048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, N-[2-(sulfooxy)ethyl]-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonamide, N-[2-(sulfooxy)ethyl]-, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4071558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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